molecular formula C24H33N3 B249028 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine

1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine

Cat. No. B249028
M. Wt: 363.5 g/mol
InChI Key: KJWZTUHBTHRVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine, also known as EBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. EBP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic effects. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine has also been shown to reduce the severity of withdrawal symptoms in opioid-dependent rats. In addition, 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine has been found to have potential applications in the treatment of Parkinson's disease and schizophrenia.

Mechanism of Action

The exact mechanism of action of 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine is not fully understood. However, it has been suggested that 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine may act as a serotonin receptor agonist, particularly at the 5-HT1A receptor subtype. 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine may also act as a dopamine receptor agonist, particularly at the D2 receptor subtype.
Biochemical and Physiological Effects:
1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its antinociceptive effects.

Advantages and Limitations for Lab Experiments

1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine is also stable under normal laboratory conditions. However, 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer to animals. In addition, 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine has a short half-life in the body, which can make it difficult to maintain therapeutic levels.

Future Directions

There are several future directions for the study of 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine. One area of research is the development of more effective methods for administering 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine to animals. Another area of research is the study of the long-term effects of 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine on the brain and body. Finally, there is a need for further research on the potential therapeutic applications of 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine in humans.

Synthesis Methods

1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of 1-benzyl-4-piperidone with ethyl 4-bromobenzoate, followed by the reduction of the resulting product with sodium borohydride. Another method involves the reaction of 1-benzyl-4-piperidone with 4-ethylbenzyl chloride, followed by the reduction of the resulting product with lithium aluminum hydride. The purity of 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine can be increased by recrystallization from ethanol.

properties

Product Name

1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine

Molecular Formula

C24H33N3

Molecular Weight

363.5 g/mol

IUPAC Name

1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C24H33N3/c1-2-21-8-10-22(11-9-21)20-25-14-12-24(13-15-25)27-18-16-26(17-19-27)23-6-4-3-5-7-23/h3-11,24H,2,12-20H2,1H3

InChI Key

KJWZTUHBTHRVPO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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